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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects

of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant

cardioprotective and antiarrhythmic properties. The primary mechanism of action of JTV-519

involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium

release channel in cardiac myocytes.[1][2] This stabilization reduces diastolic calcium leak from

the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and

heart failure.[1][2][3] Additionally, JTV-519 exhibits multi-channel blocking effects on various

sarcolemmal ion channels.

Electrophysiological Effects of JTV-519
JTV-519 modulates several key ion channels involved in the cardiac action potential. Its effects

are concentration-dependent and can vary between different cardiac preparations and

experimental conditions.
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Ion Channel
Species/Cell
Type

Effect
IC50 /
Concentration

Key Findings

Fast Sodium

Current (INa)

Guinea Pig

Ventricular

Myocytes

Inhibition

(Voltage- and

Frequency-

dependent)

~1.2 µM (at -60

mV holding

potential), ~2 µM

(at -90 mV

holding potential)

Block increases

with more

depolarized

holding

potentials and

higher

stimulation

frequencies.

L-type Calcium

Current (ICa,L)

Guinea Pig

Ventricular

Myocytes,

Murine

Cardiomyocytes

Inhibition

Inhibition

observed at

concentrations

around 1-3 µM.

Contributes to a

negative

inotropic effect at

baseline.[4]

Inwardly

Rectifying

Potassium

Current (IK1)

Guinea Pig

Ventricular

Myocytes

Inhibition

Contributes to

alterations in the

resting

membrane

potential and

terminal phase of

repolarization.

Rapidly

Activating

Delayed Rectifier

Potassium

Current (IKr)

Guinea Pig

Ventricular

Myocytes

Inhibition 1.2 µM

This effect can

lead to a

prolongation of

the action

potential

duration.[5]

Slowly Activating

Delayed Rectifier

Potassium

Current (IKs)

Guinea Pig

Ventricular

Myocytes

No significant

effect
1 and 5 µM

JTV-519

selectively

inhibits IKr over

IKs.[5]
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The primary therapeutic benefit of JTV-519 is attributed to its effects on RyR2 and SR calcium

handling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Species/Cell
Type

Effect Concentration Key Findings

SR Ca2+ Leak

(Ca2+ sparks

and waves)

Murine

Cardiomyocytes,

HL-1

Cardiomyocytes

Reduction 1 µM

JTV-519

significantly

reduces the

frequency of

spontaneous

diastolic Ca2+

release events.

[1][4][6]

Ryanodine

Receptor (RyR2)

Open Probability

Murine

Cardiomyocytes

with Heart

Failure

Reduction

JTV-519

normalizes RyR2

channel gating,

reducing the

open probability

during diastole.

[7]

Calstabin-2

(FKBP12.6)

Binding to RyR2

Murine

Cardiomyocytes
Enhancement 1 µM

JTV-519

increases the

affinity of

calstabin-2 for

RyR2, even in

the setting of

PKA

hyperphosphoryl

ation.[8]

[3H]ryanodine

Binding

Inhibition 50 µM JTV-519

increases the

threshold for

Ca2+ activation

of [3H]ryanodine

binding,

indicating

stabilization of
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the closed state.

[9]

Experimental Protocols
The following are detailed protocols for key experiments to assess the electrophysiological

effects of JTV-519.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology
in Ventricular Myocytes
This protocol is designed to measure the effects of JTV-519 on sarcolemmal ion currents such

as INa, ICa,L, and IK.

1. Cell Preparation:

Isolate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using

enzymatic digestion.

Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Recording Solutions:

External (Bath) Solution (Tyrode's Solution): (in mM) 136 NaCl, 5 KCl, 3 CaCl2, 1 MgCl2, 10

HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]

Pipette Solution (for ICa,L and IK): (in mM) 120 CsAsp, 20 TEACl, 5 MgATP, 0.5 MgCl2, 10

HEPES. Adjust pH to 7.2 with CsOH.[1]

Pipette Solution (for INa): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust

pH to 7.2 with CsOH.

3. Voltage Clamp Protocols:

To measure ICa,L:

Use a holding potential of -40 mV to inactivate sodium channels.
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Apply 250 ms depolarizing steps to +10 mV at a frequency of 1 Hz.[1]

To measure INa:

Use a holding potential of -90 mV or -60 mV.

Apply rapid depolarizing steps to -20 mV.

To assess frequency-dependence, vary the stimulation frequency (e.g., 0.2 Hz, 1 Hz, 2 Hz,

3.3 Hz).[10]

To measure IKr:

Use short (50 ms) depolarizing pulses to various test potentials followed by a repolarizing

step to measure the tail current.[5]

4. Data Acquisition and Analysis:

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

Analyze current amplitudes, current-voltage relationships, and channel kinetics (activation,

inactivation).

To determine IC50 values, apply JTV-519 at various concentrations and fit the concentration-

response data to a Hill equation.

Protocol 2: Assessment of Sarcoplasmic Reticulum
Ca2+ Leak
This protocol uses confocal microscopy to visualize and quantify spontaneous Ca2+ release

events (sparks and waves) from the SR.

1. Cell Preparation and Loading:

Isolate ventricular myocytes as described in Protocol 1.

Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fluo-5N) by incubation in a

solution containing the dye.
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2. Experimental Setup:

Place the coverslip with dye-loaded myocytes in a perfusion chamber on the stage of a

confocal microscope.

Perfuse with Tyrode's solution at 37°C.[1]

3. Image Acquisition:

Acquire line-scan images along the longitudinal axis of the myocyte to capture the temporal

and spatial characteristics of Ca2+ release events.

To induce SR Ca2+ leak, cells can be treated with agents like ouabain or subjected to

conditions of Ca2+ overload.[1][4]

4. Data Analysis:

Analyze the frequency, amplitude, and spatial width of Ca2+ sparks using specialized

software.

Quantify the occurrence and propagation velocity of Ca2+ waves.

Compare these parameters in control conditions versus in the presence of JTV-519.

Protocol 3: Ryanodine Receptor-Calstabin-2 Interaction
Assay
This protocol utilizes co-immunoprecipitation and Western blotting to assess the binding of

calstabin-2 to RyR2.

1. Sample Preparation:

Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer

containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

Incubate the cell lysate with an antibody specific for RyR2 overnight at 4°C.
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Add protein A/G-agarose beads to precipitate the RyR2-antibody complexes.

Wash the beads several times to remove non-specific binding.

3. Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against RyR2 and calstabin-2.

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Quantify the amount of calstabin-2 co-immunoprecipitated with RyR2 and compare between

control and JTV-519 treated samples.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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